

Spectroscopic and Analytical Profile of 1-Hexylallyl Formate: A Technical Overview

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Compound of Interest

Compound Name: 1-Hexylallyl formate

Cat. No.: B15176363

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Introduction

1-Hexylallyl formate is an organic ester characterized by the presence of both a hexyl group and an allyl group attached to a central formate moiety. This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-hexylallyl formate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific compound, this document presents a predictive analysis based on the known spectroscopic behaviors of structurally related compounds, such as hexyl formate and other formate esters. The methodologies for obtaining such data are also detailed, offering a framework for the experimental analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1-Hexylallyl formate**. These predictions are derived from the analysis of similar chemical structures and established principles of chemical analysis.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.10	s	1H	H-C(=O)O-
5.95	ddt	1H	-CH=CH ₂
5.30	dq	1H	=CH ₂ (trans)
5.20	dq	1H	=CH ₂ (cis)
4.60	dt	2H	-O-CH ₂ -CH=
1.70	p	2H	-O-CH ₂ -CH ₂ -
1.35-1.25	m	6H	-(CH ₂) ₃ -CH ₃
0.90	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
161.0	C=O
133.5	-CH=CH ₂
118.0	=CH ₂
68.0	-O-CH ₂ -
31.5	-CH ₂ -
28.5	-CH ₂ -
25.5	-CH ₂ -
22.5	-CH ₂ -
14.0	-CH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	=C-H stretch (alkene)
2960-2850	Strong	C-H stretch (alkane)
1725	Strong	C=O stretch (ester)
1645	Medium	C=C stretch (alkene)
1180	Strong	C-O stretch (ester)
990, 920	Medium	=C-H bend (alkene)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Assignment
156	Low	[M] ⁺ (Molecular Ion)
111	Medium	[M - OCHO] ⁺
85	High	[C ₆ H ₁₃] ⁺
41	Very High	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **1-hexylallyl formate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1-hexylallyl formate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:**

- Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 1 second.
- Accumulate 16 scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to 240 ppm.
 - Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
 - Accumulate 1024 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

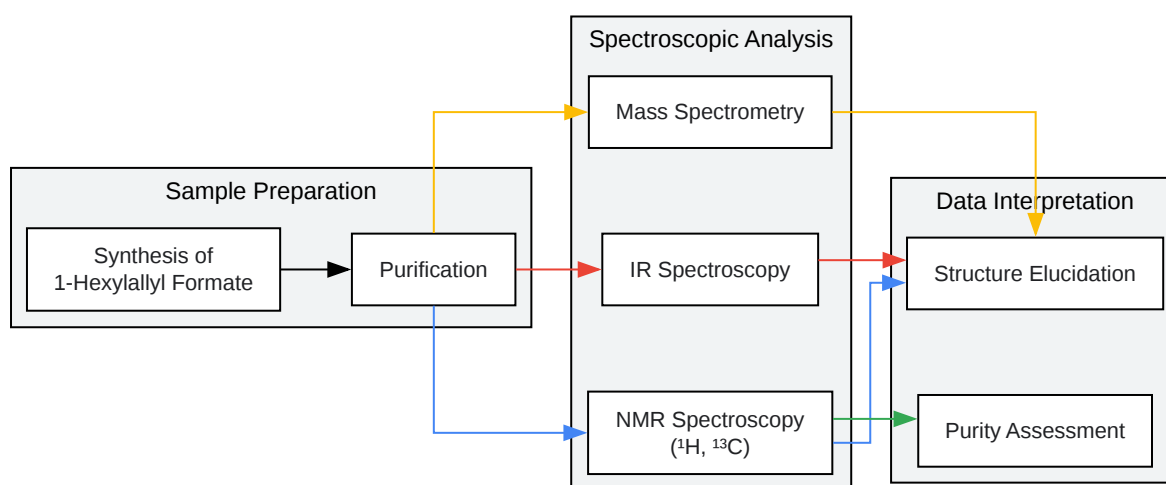
- Sample Preparation: Apply a thin film of neat **1-hexylallyl formate** onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm⁻¹.
 - Co-add 16 scans to improve the signal-to-noise ratio.
 - Perform a background scan of the clean salt plate prior to sample analysis.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **1-hexylallyl formate** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation prior to analysis.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Set the ionization energy to 70 eV.
 - Scan a mass-to-charge (m/z) range of 35-200 amu.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Diagram 1: Spectroscopic Analysis Workflow



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **1-hexylallyl formate**.

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